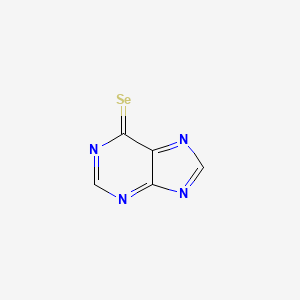
Ruthenium(II)NitrosylChloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(II)NitrosylChloride is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions.
准备方法
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloride can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with nitric oxide (NO) under controlled conditions. The reaction typically proceeds as follows:
RuCl3+NO→Ru(NO)Cl2+Cl2
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing ores or spent nuclear fuel as the starting material. The ruthenium is first extracted and purified, followed by the controlled reaction with nitric oxide to form the desired compound .
化学反应分析
Types of Reactions: Ruthenium(II)NitrosylChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often resulting in the formation of ruthenium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states or other ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学研究应用
Ruthenium(II)NitrosylChloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO-related biological processes.
作用机制
The mechanism of action of Ruthenium(II)NitrosylChloride primarily involves the release of nitric oxide (NO). Upon exposure to light or specific chemical triggers, the Ru-NO bond dissociates, releasing NO. This NO can then interact with various molecular targets, including heme proteins and enzymes, leading to a range of biological effects such as vasodilation, neurotransmission, and immune response modulation .
相似化合物的比较
Ruthenium(II)NitrosylChloride can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state, leading to different reactivity and applications.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Ruthenium(II)NitrosylIodide: Another analogous compound with iodide ligands, which can exhibit different photochemical behaviors
属性
分子式 |
Cl3NORu-2 |
|---|---|
分子量 |
237.4 g/mol |
IUPAC 名称 |
nitroxyl anion;trichlororuthenium(1-) |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+2/p-3 |
InChI 键 |
PELREWULCLOIQY-UHFFFAOYSA-K |
规范 SMILES |
[N-]=O.Cl[Ru-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


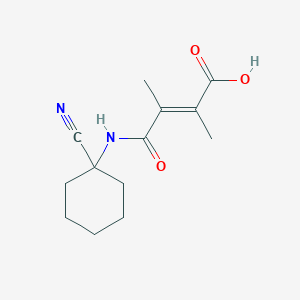




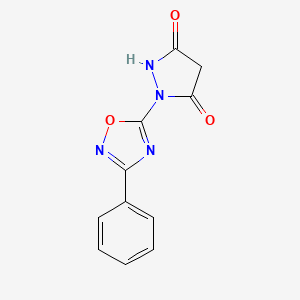
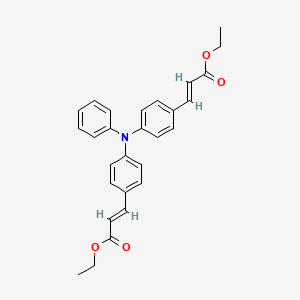
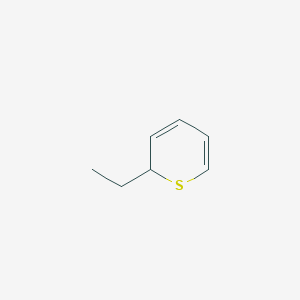

![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)

![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)
